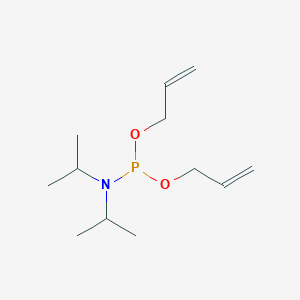

二烯丙基 N,N-二异丙基氨基二甲酰亚胺

描述

Synthesis and Coordination Chemistry of N,N-Diallylbispidine

The synthesis of N,N-diallylbispidine involves revisiting the production of a specific bicyclic diamine and identifying previously undetected byproducts. The process includes isolation techniques such as prep-GC and column chromatography. The study further explores the coordination chemistry by forming complexes with various metals, such as nickel, palladium, and platinum, and characterizing them through X-ray crystallography. This research provides insights into the synthesis and potential applications of N,N-diallylbispidine in coordination chemistry .

Phosphitylating Agent for Phosphorylation of Hydroxy Amino Acids

N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite is presented as a versatile phosphitylating agent, particularly effective for phosphorylating Boc-protected hydroxy amino acids. The study demonstrates the agent's ability to yield high-quality protected phosphopeptides, which are crucial in peptide synthesis. The Boc-group and phosphate 4-chlorobenzyl groups can be selectively removed, showcasing the agent's utility in the stepwise construction of complex molecules .

Reactions of Dimethylphosphoramidic Difluoride with Aminoalcohols

The reactions between dimethylphosphoramidic difluoride and trans-2-(N,N-dialkylamino)cycloalkanols in the presence of sulfur-containing nucleophiles are investigated. The study reveals the formation of various thiophosphates and phosphonothioates, with yields influenced by the pKa of the aminoalcohol. The research also includes an X-ray diffraction analysis of a specific dithiocarbamate, providing evidence for the proposed reaction mechanism involving aziridinium cations .

Oligonucleotide Synthesis Using Beta-Cyanoethyl-N,N-dialkylamino-/N-morpholino Phosphoramidite

This paper discusses the preparation of various 5'O-N-protected deoxynucleoside phosphoramidites and their application in oligodeoxynucleotide synthesis. The study emphasizes the stability of these compounds, making them suitable for automated DNA synthesis. The research also outlines a simplified process for deprotection and isolation of the final oligonucleotide product, which is a significant advancement in the field of nucleic acid chemistry .

科学研究应用

食管癌的化学预防

- 研究结果:发现二烯丙基硫化物(一种相关化合物)可以抑制 N-亚硝基甲基苄胺在大鼠食管中对 DNA 的损伤和致瘤作用,表明其具有作为抗癌剂的潜力 (Wargovich 等人,1988)。

结肠癌的抑制

- 研究结果:当给小鼠服用二烯丙基硫化物时,它可以抑制二甲肼诱导的结直肠腺癌的发生,表明其在癌症预防方面的潜力 (Wargovich, 1987)。

HepG2 细胞中的基因表达

- 研究结果:发现另一种相关化合物二烯丙基三硫化物可以影响与 HepG2 细胞中降脂作用相关的基因表达,表明其在调节 PPAR-α 等通路中的作用 (Zhou 等人,2005)。

化学毒性和致癌作用的抑制

- 研究结果:发现二烯丙基硫化物及其衍生物可以抑制啮齿动物中致癌物的生物活化并降低毒性,暗示其在降低肿瘤发生率中的作用 (Yang 等人,2001)。

前列腺癌细胞中的抗癌特性

- 研究结果:观察到二烯丙基三硫化物通过特定的激酶介导的途径诱导人前列腺癌细胞凋亡 (Xiao 等人,2004)。

二硫属化物前体的反应性

- 研究结果:对包括类似于二烯丙基 N,N-二异丙基氨基二甲酰亚胺的化合物在内的二硫属化物前体的研究揭示了胶体硫属化物纳米晶体的合成及其光电性质的见解 (Guo 等人,2013)。

串联氨基二甲酰亚胺方法

- 研究结果:为咪唑并喹啉磷脂化开发的氨基二甲酰亚胺程序涉及类似于使用二烯丙基 N,N-二异丙基氨基二甲酰亚胺的过程,展示了其在合成化学中的潜力 (Bazin 等人,2016)。

安全和危害

Diallyl N,N-diisopropylphosphoramidite is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .

作用机制

Target of Action

Diallyl N,N-diisopropylphosphoramidite primarily targets the respiratory system

Mode of Action

Diallyl N,N-diisopropylphosphoramidite is employed as a phosphorylating reagent . It interacts with its targets by participating in reactions involved in the phosphitylation of alcohols , deallylation for the synthesis of nucleoside phosphoramidite , and posphitylation and stereoselective Pudovik rearrangement .

Biochemical Pathways

The compound is involved in the phosphitylation of alcohols , a biochemical pathway that leads to the formation of phosphorylated products

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a density of 0928 g/mL at 25 °C

Result of Action

It is known to participate in the synthesis of pharmacologically active molecules, including selective orally active s1p1 agonists, water-soluble prodrugs of triazole cs-758 with antifungal activity, and fostriecin analogs as antitumor agents .

Action Environment

It is known that the compound is stable under storage temperatures of 2-8°c

属性

IUPAC Name |

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405573 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126429-21-8 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

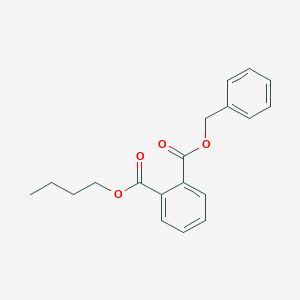

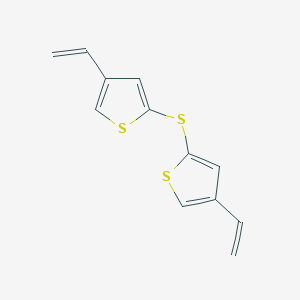

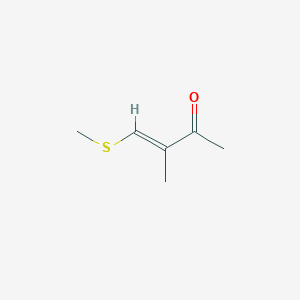

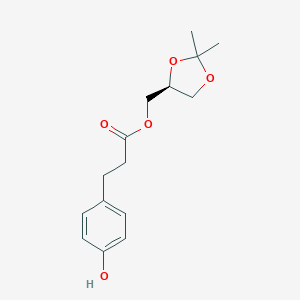

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)